molecular formula C6H13O9P B14631438 beta-D-Glucose 1-phosphate CAS No. 55607-88-0

beta-D-Glucose 1-phosphate

Cat. No.: B14631438
CAS No.: 55607-88-0
M. Wt: 260.14 g/mol
InChI Key: HXXFSFRBOHSIMQ-DVKNGEFBSA-N
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Description

Beta-D-Glucose 1-phosphate: is a glucose molecule with a phosphate group attached to the first carbon atom. It is an important intermediate in carbohydrate metabolism and can exist in either the alpha or beta anomeric form. This compound plays a crucial role in various biochemical pathways, including glycogenolysis and glycogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Glucose 1-phosphate can be synthesized enzymatically using beta-glucan phosphorylases. These enzymes catalyze the reversible degradation of beta-linked glucose polymers, yielding this compound and a shorter carbohydrate chain . The reaction typically involves the use of inorganic phosphate and can be carried out under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of trehalose using trehalose phosphorylase. This method is efficient but currently costly and not available in large amounts .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucose 1-phosphate undergoes various chemical reactions, including:

    Oxidation: Conversion to gluconic acid derivatives.

    Reduction: Formation of deoxy sugars.

    Substitution: Formation of glycosides.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like nitric acid.

    Reduction: Uses reducing agents such as sodium borohydride.

    Substitution: Involves glycosyl donors and acceptors under acidic or enzymatic conditions.

Major Products:

Scientific Research Applications

Beta-D-Glucose 1-phosphate has numerous applications in scientific research:

Mechanism of Action

Beta-D-Glucose 1-phosphate exerts its effects primarily through its role in carbohydrate metabolism. It is converted to glucose 6-phosphate by the enzyme beta-phosphoglucomutase, which then enters glycolysis or gluconeogenesis pathways. This conversion is crucial for maintaining glucose homeostasis in cells .

Comparison with Similar Compounds

  • Alpha-D-Glucose 1-phosphate
  • Beta-D-Glucose 6-phosphate
  • Alpha-D-Glucose 6-phosphate

Comparison:

Properties

CAS No.

55607-88-0

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1

InChI Key

HXXFSFRBOHSIMQ-DVKNGEFBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O

Origin of Product

United States

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